1-Cyclobutylpyrrolidin-3-amine dihydrochloride
Overview
Description
Scientific Research Applications
Chemical Synthesis and Ligand Development
The utility of cyclobutylamine derivatives extends into the realm of chemical synthesis, where they serve as precursors or intermediates for various chemical reactions. For instance, cyclobutylamine compounds have been synthesized as hydrochlorides from cyclopropylacetylene and chlorohexyne, showcasing their versatility in producing new chemical entities with potential application in drug development and material science Kozhushkov et al., 2010. Furthermore, these compounds, including variants like 1-cyclobutylpyrrolidin-3-amine dihydrochloride, can be functionalized to create N-Fmoc-protected derivatives, expanding their application in peptide synthesis and medicinal chemistry.
Drug Discovery and Pharmacological Research
In pharmacological research, the structural motifs of cyclobutylamine derivatives have been explored for their potential as bioactive compounds. For instance, compounds with N-cyclobutyl groups have shown promise as potent amine moieties in the design of histamine H3 receptor antagonists. These findings indicate a potential pathway for developing new therapeutic agents targeting the histamine H3 receptor, which could have implications for treating neurological and inflammatory disorders Procopiou et al., 2007.
Biomaterials and Encapsulation Technologies
Cyclobutylamine derivatives have also found applications in the development of biomaterials and encapsulation technologies. Their functional properties can be utilized in fabricating microcapsules for controlled release systems, demonstrating the chemical's versatility beyond conventional pharmacological applications. This showcases the compound's potential in developing novel delivery systems for various applications, including agriculture and drug delivery Yang et al., 2011.
Safety And Hazards
properties
IUPAC Name |
1-cyclobutylpyrrolidin-3-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c9-7-4-5-10(6-7)8-2-1-3-8;;/h7-8H,1-6,9H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWLLUGSOXMYQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCC(C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclobutylpyrrolidin-3-amine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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